1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea
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Overview
Description
1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea typically involves multiple steps:
Formation of Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiadiazole intermediate.
Urea Formation: The final step involves the reaction of the thiadiazole derivative with 2-methoxyphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used as a probe to study the interactions of thiadiazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
- **2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide
Uniqueness
1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to certain biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
1-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-29-19-13-7-6-12-18(19)24-22(28)25-23-27-26-21(31-23)17-11-5-8-14-20(17)30-15-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H2,24,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJQDOVNYXQWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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